molecular formula C26H38Br2O8 B12559077 1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene CAS No. 174713-42-9

1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene

Cat. No.: B12559077
CAS No.: 174713-42-9
M. Wt: 638.4 g/mol
InChI Key: QEBGKBMAEKERIW-UHFFFAOYSA-N
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Description

1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene is a complex organic compound characterized by its naphthalene core and multiple ethoxy and bromoethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene typically involves the reaction of 1,5-dihydroxynaphthalene with 2-(2-(2-bromoethoxy)ethoxy)ethanol under basic conditions. The reaction is often carried out in a solvent such as dimethylformamide (DMF) with potassium carbonate (K2CO3) as the base. The mixture is stirred at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles, such as sodium azide or potassium thiolate, typically in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products

The major products of these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with sodium azide would yield an azidoethoxy derivative, while oxidation might produce a corresponding carboxylic acid derivative.

Scientific Research Applications

1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene primarily involves its reactivity due to the bromoethoxy groups. These groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced through these reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene is unique due to its combination of a naphthalene core with multiple bromoethoxy groups, providing a versatile platform for further chemical modifications and applications in various fields.

Properties

CAS No.

174713-42-9

Molecular Formula

C26H38Br2O8

Molecular Weight

638.4 g/mol

IUPAC Name

1,5-bis[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]naphthalene

InChI

InChI=1S/C26H38Br2O8/c27-7-9-29-11-13-31-15-17-33-19-21-35-25-5-1-3-23-24(25)4-2-6-26(23)36-22-20-34-18-16-32-14-12-30-10-8-28/h1-6H,7-22H2

InChI Key

QEBGKBMAEKERIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2OCCOCCOCCOCCBr)C(=C1)OCCOCCOCCOCCBr

Origin of Product

United States

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